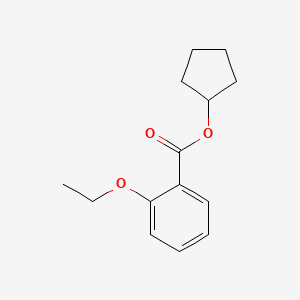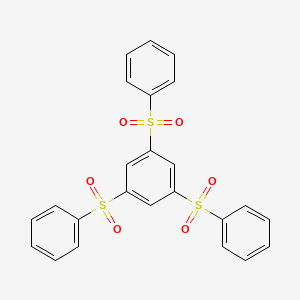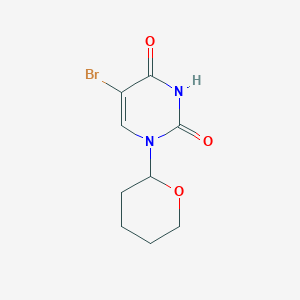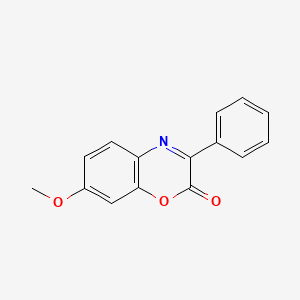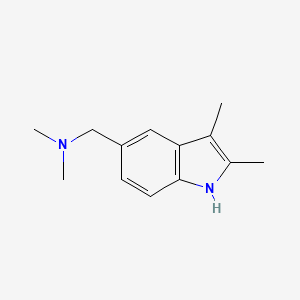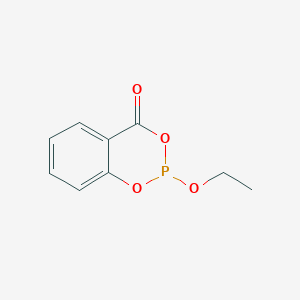
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity It belongs to the class of benzodioxaphosphorins, which are characterized by a phosphorus atom integrated into a heterocyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of salicylic acid derivatives with phosphorus trichloride and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Salicylic acid derivative, phosphorus trichloride, ethanol.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted benzodioxaphosphorins, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phosphorus atom in the compound plays a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is similar in structure but contains a chlorine atom instead of an ethoxy group.
2-Methoxy-4H-1,3,2-benzodioxaphosphorin-4-one: Similar structure with a methoxy group.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin-4-one: Contains a phenoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6083-15-4 |
|---|---|
Formule moléculaire |
C9H9O4P |
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
2-ethoxy-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C9H9O4P/c1-2-11-14-12-8-6-4-3-5-7(8)9(10)13-14/h3-6H,2H2,1H3 |
Clé InChI |
PBBZJBIIOKATLY-UHFFFAOYSA-N |
SMILES canonique |
CCOP1OC2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


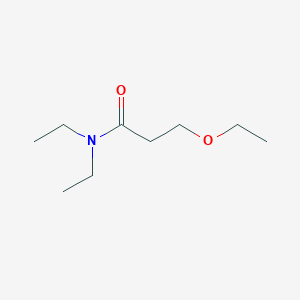
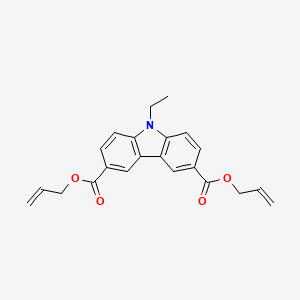
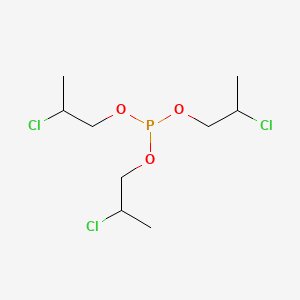

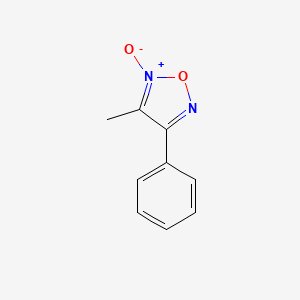
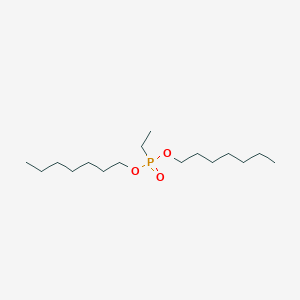
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

